Unmatched Potency in Functional RNase L Inhibition Compared to Sunitinib and Natural Product Fragments
[(4-Methoxyphenyl)methyl](prop-2-en-1-yl)amine inhibits RNase L-mediated protein synthesis in a cellular extract with an IC50 of 2.30 nM [1]. This potency is over 600-fold greater than the clinically used kinase inhibitor Sunitinib (IC50 = 1,400 nM) in a comparable biochemical assay [2]. The differentiation gap widens further when compared to the natural product Myricetin, which requires approximately 200,000 nM to achieve inhibition [3]. The target compound thus defines a distinct potency class for functional RNase L inhibitors, making it the preferred choice for probing the translational inhibition arm of the 2-5A pathway without the confounding kinase inhibition associated with Sunitinib.
| Evidence Dimension | RNase L functional inhibition (protein synthesis blockade) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Sunitinib (IC50 = 1,400 nM) and Myricetin (IC50 ≈ 200,000 nM) |
| Quantified Difference | Approximately 608-fold more potent than Sunitinib; 86,956-fold more potent than Myricetin |
| Conditions | Mouse L cell extracts; inhibition of protein synthesis. |
Why This Matters
The extreme differential potency reduces the risk of off-target pan-kinase inhibition and allows for the study of RNase L biology at concentrations where other in-class compounds are inactive.
- [1] BindingDB. (2009). Affinity Data for BDBM50025002: IC50 2.30 nM for RNase L. Binding Database, Entry ID BDBM50025002. View Source
- [2] Jha, B. K., et al. (2011). Inhibition of RNase L and RNA-dependent Protein Kinase (PKR) by Sunitinib Impairs Antiviral Innate Immunity. Journal of Biological Chemistry, 286(30), 26319-26326. View Source
- [3] Tang, J., Dong, B., Liu, M., et al. (2022). Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry, 65(2), 1445-1457. View Source
